4,4,4-Trifluorobutan-2-one
Overview
Description
4,4,4-Trifluorobutan-2-one is a chemical compound with the molecular formula C4H5F3O . It is used as a pharmaceutical intermediate and for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon .
Synthesis Analysis
The synthesis of 4,4,4-Trifluorobutan-2-one can be achieved by providing a fluorobutene selected from a group consisting of 2,4,4,4-tetrafluoro-1-butene, (E)-1,1,1,3-tetrafluoro-2-butene, (Z)-1,1,1,3-tetrafluoro-2-butene, and a mixture thereof, and reacting the fluorobutene(s) with a protonic acid and water .Molecular Structure Analysis
The molecular structure of 4,4,4-Trifluorobutan-2-one is represented by the SMILES notationCC(=O)CC(F)(F)F
. The molecular weight is 126.078 g/mol . Physical And Chemical Properties Analysis
4,4,4-Trifluorobutan-2-one is a clear liquid . It has a molecular weight of 126.08 g/mol and a molecular formula of C4H5F3O .Scientific Research Applications
Pharmaceutical Intermediate
4,4,4-Trifluorobutan-2-one is used as a pharmaceutical intermediate . It plays a crucial role in the synthesis of various pharmaceutical products, contributing to the development of new drugs and treatments.
Synthesis of Fluorinated Synthon
This compound is used for the synthesis of racemic 2-amino-5,5,5-trifluoro-3-methylpentanoic acid as a fluorinated synthon . Fluorinated synthons are important in the field of medicinal chemistry due to their unique properties.
Solvent
4,4,4-Trifluorobutan-2-one can be used as a solvent . Its unique chemical properties make it suitable for dissolving a wide range of substances,
Safety And Hazards
4,4,4-Trifluorobutan-2-one is classified as a flammable liquid and vapor. It may cause skin irritation, serious eye irritation, and respiratory irritation . Precautionary measures include wearing protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and storing in a well-ventilated place .
properties
IUPAC Name |
4,4,4-trifluorobutan-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5F3O/c1-3(8)2-4(5,6)7/h2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXXTMOWISPQSJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5F3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30337139 | |
Record name | 4,4,4-trifluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4,4,4-Trifluorobutan-2-one | |
CAS RN |
2366-70-3 | |
Record name | 4,4,4-trifluorobutan-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30337139 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,4,4-Trifluorobutan-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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